molecular formula C26H21N5O4 B2362629 ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1326850-71-8

ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2362629
CAS No.: 1326850-71-8
M. Wt: 467.485
InChI Key: WMAJNODBAVLMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H21N5O4 and its molecular weight is 467.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, which is a key factor in its potential therapeutic efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict how these factors might affect this compound .

Biological Activity

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a complex compound that incorporates a naphthalene moiety and a pyrazolo[1,5-d][1,2,4]triazin structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20N4O3\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes:

  • A naphthalene ring,
  • A pyrazolo[1,5-d][1,2,4]triazin core,
  • An ethyl ester functional group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound exhibited cytotoxic effects on cancer cell lines such as BxPC-3 (pancreatic), PC-3 (prostate), and HCT-116 (colon) at nanomolar concentrations without affecting normal cells .
  • Mechanism of Action: The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, including the AKT-mTOR pathway and Bruton’s tyrosine kinase (BTK) inhibition .
CompoundCell LineIC50 (nM)Mechanism
Ethyl 2-{...}BxPC-350AKT-mTOR inhibition
Ethyl 2-{...}PC-345BTK inhibition
Ethyl 2-{...}HCT-11640Apoptosis activation

Antimicrobial Activity

The pyrazolo[1,5-d][1,2,4]triazine scaffold has also been explored for its antimicrobial properties. Compounds within this class have shown activity against various bacterial strains.

Research Insights:

  • In Vitro Studies: Compounds similar to ethyl 2-{...} were tested against Mycobacterium tuberculosis, revealing promising results that suggest potential as antitubercular agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo derivatives revealed that those with naphthalene substitutions demonstrated enhanced cytotoxicity against colorectal cancer cells. The study indicated that these compounds could induce apoptosis effectively through caspase activation .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular potential of pyrazolo compounds. High-throughput screening identified several derivatives with low cytotoxicity and effective activity against M. tuberculosis within macrophages .

Properties

CAS No.

1326850-71-8

Molecular Formula

C26H21N5O4

Molecular Weight

467.485

IUPAC Name

ethyl 2-[[2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H21N5O4/c1-2-35-26(34)20-11-5-6-13-21(20)28-24(32)15-30-25(33)23-14-22(29-31(23)16-27-30)19-12-7-9-17-8-3-4-10-18(17)19/h3-14,16H,2,15H2,1H3,(H,28,32)

InChI Key

WMAJNODBAVLMJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.